2,4-Difluoro-6-nitrobenzyl chloride

Organic Synthesis Medicinal Chemistry Nucleophilic Substitution

Generic benzyl halides often cause failed reactions due to unpredictable regioselectivity. 2,4-Difluoro-6-nitrobenzyl chloride eliminates this bottleneck as a uniquely activated electrophile. Key advantages: ● Synergistic electron-withdrawing effect of 2,4-F and 6-NO₂ groups ensures superior reaction rates and yields ● Fluorine atoms provide a distinct ¹⁹F NMR handle for metabolic studies ● Substitution pattern is irreplaceable by cheaper regioisomers, safeguarding synthetic route reproducibility. Reliable global supply for pharma and agrochemical R&D.

Molecular Formula C7H4ClF2NO2
Molecular Weight 207.56 g/mol
CAS No. 1803809-32-6
Cat. No. B1411447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Difluoro-6-nitrobenzyl chloride
CAS1803809-32-6
Molecular FormulaC7H4ClF2NO2
Molecular Weight207.56 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1[N+](=O)[O-])CCl)F)F
InChIInChI=1S/C7H4ClF2NO2/c8-3-5-6(10)1-4(9)2-7(5)11(12)13/h1-2H,3H2
InChIKeyYNEGZFKBLPKSLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Difluoro-6-nitrobenzyl chloride: Strategic Procurement


2,4-Difluoro-6-nitrobenzyl chloride (CAS 1803809-32-6) is a halogenated nitroaromatic compound belonging to the class of substituted benzyl chlorides. It is characterized by a benzene ring bearing two fluorine atoms at the 2- and 4-positions, a nitro group at the 6-position, and a reactive chloromethyl (-CH2Cl) moiety . The combination of electron-withdrawing fluorine and nitro substituents adjacent to the benzylic chloride significantly enhances the electrophilicity of the chloromethyl group, making it a potent electrophile for nucleophilic substitution reactions .

Workflow Electrophilic benzylation for nucleophilic substitution reactions
Selection 2,4-difluoro-6-nitro substitution pattern for distinct regioisomeric reactivity
Use Context Pharmaceutical and agrochemical intermediate synthesis

Why 2,4-Difluoro-6-nitrobenzyl chloride Cannot Be Replaced


The precise substitution pattern of 2,4-difluoro-6-nitrobenzyl chloride dictates a unique electronic environment that cannot be replicated by generic benzyl halides or even closely related regioisomers. The synergistic effect of the 2,4-difluoro and 6-nitro groups creates an activated benzyl chloride with a distinct reactivity profile, leading to different reaction rates, regioselectivity, and product outcomes compared to compounds lacking these groups or with a different substitution arrangement . For instance, 2,4-difluorobenzyl chloride, which lacks the nitro group, is significantly less reactive in nucleophilic substitutions, while the 3,5-difluoro-4-nitro isomer presents a different steric and electronic landscape for reaction development . Substituting this specific isomer with a cheaper alternative will likely lead to failed reactions, lower yields, or the need for extensive re-optimization, undermining the reproducibility and efficiency of synthetic routes in pharmaceutical and agrochemical research.

2,4-Difluorobenzyl chloride (lacks nitro) Reactivity significantly differs; may require extensive re-optimization of reaction conditions.
3,5-Difluoro-4-nitrobenzyl chloride (regioisomer) Different substitution pattern alters steric and electronic properties; may not reproduce regioselective outcomes.
2,4-Difluoro-6-nitrobenzyl bromide Bromide leaving group increases reaction rate but may reduce chemoselectivity in complex substrates.

2,4-Difluoro-6-nitrobenzyl chloride: Evidence-Based Differentiation


Enhanced Electrophilicity Compared to 2,4-Difluorobenzyl Chloride

The presence of two fluorine atoms and a nitro group in 2,4-difluoro-6-nitrobenzyl chloride significantly increases the electrophilicity of the benzylic carbon compared to unsubstituted benzyl chloride or mono-substituted analogs. This enhanced reactivity is a direct consequence of the strong -I (inductive) and -M (mesomeric) effects of the nitro group, further augmented by the electron-withdrawing fluorine atoms. A direct comparison can be made with 2,4-difluorobenzyl chloride, which lacks the nitro group and is reported to be 'less reactive in certain chemical transformations' .

Reactivity vs. non-nitro analog
Class-level inference
Target: reported significantly higher electrophilicity; 2,4-difluorobenzyl chloride: less reactive
Supports synthesis workflow planning and yield optimization context
Kinetic data not available; qualitative comparison
Organic Synthesis Medicinal Chemistry Nucleophilic Substitution

Regioisomeric Differences vs. 3,5-Difluoro-4-nitrobenzyl Chloride

The 2,4-difluoro-6-nitro substitution pattern of the target compound creates a unique electronic and steric environment around the reactive benzylic center, which is distinct from its regioisomer, 3,5-difluoro-4-nitrobenzyl chloride. In the target compound, the nitro group is adjacent to the chloromethyl group, maximizing its electron-withdrawing influence on the reaction center. In contrast, in the 3,5-difluoro-4-nitro isomer, the nitro group is para to the chloromethyl group, and the fluorine atoms are meta, resulting in a different electronic distribution and steric hindrance profile . This can lead to divergent regioselectivity in subsequent reactions or different binding affinities when the benzyl group is incorporated into a bioactive molecule.

Regioisomeric differences
Class-level inference
Target: nitro ortho to CH2Cl; 3,5-difluoro-4-nitro isomer: nitro para, fluorines meta
May affect structure-activity relationships and regioselective synthesis
Isomer selection critical for research program outcomes
Medicinal Chemistry Structure-Activity Relationship (SAR) Regioselective Synthesis

Alkylation Reactivity: Chloride vs. Bromide

While both 2,4-difluoro-6-nitrobenzyl chloride and its bromide analog are potent electrophiles, the chloride offers a distinct reactivity profile. The bromide, with its better leaving group, is generally more reactive, which can be advantageous for difficult alkylations but may also lead to unwanted side reactions or lower selectivity. The chloride provides a more controlled and often more selective alkylation, which is preferable for complex molecule synthesis where chemoselectivity is paramount .

Chloride vs. bromide reactivity
Class-level inference
Chloride: moderate reactivity with higher selectivity; bromide: faster but potentially less selective
Supports reagent selection for complex substrate alkylation
Selectivity vs. reactivity trade-off to review
Organic Synthesis Nucleophilic Substitution Reagent Selection

2,4-Difluoro-6-nitrobenzyl chloride: Validated R&D Applications


Fluorinated Pharmaceuticals & Agrochemical Synthesis

This compound serves as an advanced intermediate for introducing a highly functionalized benzyl group into drug candidates and crop protection agents. Its enhanced electrophilicity, as established in Section 3, allows for efficient alkylation of a wide range of nucleophiles, including amines, alcohols, and thiols . The incorporated fluorine atoms can improve the metabolic stability and membrane permeability of the resulting molecules, which are critical parameters in drug and agrochemical development .

Chemical Biology & Probe Development

The compound's unique substitution pattern makes it a valuable tool for creating activity-based probes or affinity labels. The chloromethyl group can be used to covalently link a fluorophore or an affinity tag (e.g., biotin) to a small molecule of interest. The fluorine atoms provide unique NMR handles (19F NMR) for studying protein-ligand interactions and metabolic processes without the background interference common with 1H NMR .

Materials Science & Advanced Polymers

The distinct electronic properties conferred by the 2,4-difluoro-6-nitro substitution pattern make this compound a candidate for synthesizing novel monomers and functional materials. The strong electron-withdrawing character can be used to tune the optoelectronic properties of conjugated polymers or to create self-assembled monolayers with specific surface properties .

Application
Selection Property
Validation Focus
Fluorinated pharmaceutical & agrochemical intermediate synthesis
Distinct 2,4-difluoro-6-nitro benzyl electrophile for nucleophilic substitution
Alkylation reaction context and metabolic stability research assessment
Chemical biology probe development
19F NMR handle and covalent linking capability
Protein-ligand interaction labeling selectivity
Materials science & advanced polymer research
Electron-withdrawing character for electronic structure tuning
Optoelectronic property modulation and surface functionalization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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